硬葡聚糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Scleroglucan is a β-glucan exopolysaccharide efficiently produced by Sclerotium rolfsii ATCC 201126 . It has attractive properties for a wide range of industries .

Synthesis Analysis

Scleroglucan is an exopolysaccharide secreted by the basidiomycete Sclerotium rolfsii . High scleroglucan levels were shown to run in parallel to processes important for cell rescue and alternative energy-generating pathways . This suggests that the regulation of scleroglucan synthesis is globally linked to mechanisms ensuring survival under anoxic and stress conditions .Molecular Structure Analysis

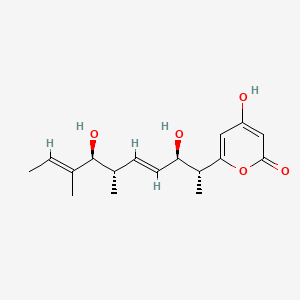

Scleroglucan consists of backbone β-1,3-linked-glucopyranosyl residues and branches of β-1,6-linked-glucopyranosyl residues . Due to its special structure of every three sugar residues of the main chain bearing a single β-1,6-linked-glucopyranosyl residue, the branching degree of scleroglucan is up to 0.33 .Chemical Reactions Analysis

The biosynthetic route of scleroglucan in S. rolfsii is thought to follow the general anabolic pathway of glucose-based exopolysaccharides: glucose is taken up by glucose transporter(s) and phosphorylated to glucose-6-phosphate via a hexokinase reaction .Physical And Chemical Properties Analysis

Scleroglucan is widely used in the food and chemical industries because of its good rheological property, stability, and emulsification activity . When sucrose and glucose were used as the carbon sources, the viscosity and yield of EPS were both higher than lactose .科学研究应用

Biotechnological Applications

Scleroglucan is appreciated as a multipurpose compound applicable in many industrial fields . Its water-solubility, viscosifying ability, and wide stability over temperature, pH, and salinity make it useful for different biotechnological applications .

Enhanced Oil Recovery

In the oil industry, Scleroglucan is used for enhanced oil recovery . It increases the viscosity of the water injected into oil wells, improving the displacement of oil and thus increasing the amount of oil recovered .

Food Industry

Scleroglucan is used as an additive in the food industry . It can improve the texture and stability of various food products .

Pharmaceutical and Cosmetic Products

Scleroglucan is used in the formulation of various pharmaceutical and cosmetic products . It can enhance the stability and efficacy of these products .

Drug Delivery

Scleroglucan has been studied for its potential in modified drug delivery . It can be used to control the release of drugs, improving their effectiveness and reducing side effects .

Biomedical Applications

Scleroglucan has several interesting biomedical applications . It has been studied as an immuno-stimulating and antitumor agent .

Hypocholesterolemic and Hypoglycemic Agent

Scleroglucan has been studied for its hypocholesterolemic and hypoglycemic properties . It could potentially be used to manage cholesterol and blood sugar levels .

Modulator of Infections

Scleroglucan has been explored as a modulator of infections of diverse origin . It could potentially be used to enhance the body’s defense against various infections .

未来方向

作用机制

Target of Action

Scleroglucan is a natural polysaccharide produced by fungi of the genus Sclerotium . It is an exopolysaccharide secreted by the basidiomycete Sclerotium rolfsii . The primary targets of scleroglucan are the glycoproteins of the host cell membrane .

Mode of Action

The mode of action of scleroglucan involves its binding to the host cell membrane . This binding of the polysaccharide to the glycoproteins of the host cell membrane may reduce or even prevent the viral attachment and the subsequent penetration into the cell .

Biochemical Pathways

The biosynthesis of scleroglucan in S. rolfsii involves several steps . These steps include the uptake of the substrate, intracellular production of the polysaccharide, and extrusion of the produced polysaccharide from the fungal cell . High scleroglucan levels were shown to run in parallel to processes important for cell rescue and alternative energy-generating pathways .

Pharmacokinetics

It is known that the properties of scleroglucan can be influenced by various factors such as salt and sugar amounts, as well as the shear forces present in the fermentation broth .

Result of Action

The result of scleroglucan’s action is its ability to prevent the viral attachment and the subsequent penetration into the cell . This makes scleroglucan a multipurpose compound applicable in many industrial fields, including the oil industry, food industry, and pharmacy .

Action Environment

The action environment of scleroglucan can influence its production and efficacy. For instance, the use of alternative carbon and nitrogen sources can lead to efficient scleroglucan production . Furthermore, the rheological behavior of scleroglucan might be a consequence of slight variations in the secondary structure of the scleroglucan chains due to different environmental conditions .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Scleroglucan involves the polymerization of glucose monomers through a series of chemical reactions.", "Starting Materials": [ "Glucose", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Sulfuric acid", "Methanol" ], "Reaction": [ "Glucose is first oxidized with hydrogen peroxide in the presence of sulfuric acid to form gluconic acid.", "Gluconic acid is then esterified with methanol to form methyl glucoside.", "Methyl glucoside is then polymerized with acetic acid and sulfuric acid to form a mixture of oligosaccharides.", "The oligosaccharides are then treated with sodium hydroxide to form Scleroglucan, a linear polymer of glucose." ] } | |

CAS 编号 |

39464-87-4 |

产品名称 |

SCLEROGLUCAN |

分子量 |

0 |

同义词 |

SCLEROGLUCAN; SCLEROTIUM GUM |

产品来源 |

United States |

Q & A

Q1: What is the molecular structure of scleroglucan?

A1: Scleroglucan is a branched (1→3)-β-D-glucan with a main chain of (1→3)-β-linked glucopyranose units. Every third glucose unit in the backbone carries a single β-D-glucopyranosyl unit linked at the C-6 position, forming the characteristic side chains. [, , ]

Q2: What is the molecular weight of scleroglucan?

A2: The molecular weight of scleroglucan can vary depending on the source and production conditions. Studies report weight average molecular weights ranging from 1.56 x 10^6 Da [] to as high as 1.200 kDa. []

Q3: What spectroscopic techniques are used to characterize scleroglucan?

A3: Various spectroscopic techniques are employed for characterizing scleroglucan, including:* FTIR: Identifies functional groups and confirms structural modifications like carboxymethylation. [, ]* NMR: Provides detailed structural information, including chain conformation, hydration behavior, and complex formation with other molecules. [, , , , ]* UV: Used in conjunction with size exclusion chromatography (SEC) to detect and quantify polynucleotides in scleroglucan complexes. []

Q4: How does scleroglucan behave in aqueous solutions?

A4: Scleroglucan forms viscous solutions in water, adopting a stiff, triple-helical structure. [, , ] This structure contributes to its unique rheological properties and stability under various conditions.

Q5: How does salinity affect scleroglucan's performance?

A5: Scleroglucan demonstrates remarkable salt tolerance. Its viscosity remains largely unaffected by common reservoir salts, including divalent and trivalent ions, even at high concentrations (up to 20% wt/wt). [, ] This makes it suitable for applications in harsh environments, such as enhanced oil recovery.

Q6: What is the effect of pH on scleroglucan stability?

A6: Scleroglucan exhibits stability over a wide pH range. Gel matrices of scleroglucan remain stable from pH 3 to 10, with less than 15% viscosity variation. [] This broad pH tolerance enhances its applicability in various formulations and applications.

Q7: Is scleroglucan compatible with other chemicals?

A7: Scleroglucan displays compatibility with various chemicals commonly used in industrial applications. It remains stable in the presence of formaldehyde, glutaraldehyde, biocides (THPS, TMAD), hydrogen sulfide, and iron species. [, ] This compatibility expands its potential applications, particularly in oil recovery.

Q8: What are the primary applications of scleroglucan?

A8: Scleroglucan finds applications in diverse fields due to its unique properties:

- Enhanced Oil Recovery (EOR): Its high viscosity, thermal stability, and salt tolerance make it suitable for use as a thickening agent in polymer flooding to enhance oil recovery. [, , , ]

- Food Industry: Scleroglucan acts as a thickener, stabilizer, and texturizer in various food products due to its high viscosity and pseudoplastic behavior. [, , ]

- Pharmaceuticals and Cosmetics: Its biocompatibility and gel-forming properties make it suitable for drug delivery systems, ocular formulations, and cosmetic products. [, , , ]

Q9: How is scleroglucan used in drug delivery systems?

A9: Scleroglucan, in its natural and modified forms, is investigated for controlled drug release applications.

- Natural Scleroglucan: Used in sustained-release tablets and ocular formulations. []

- Oxidized & Crosslinked Scleroglucan: Employed as a matrix for environmentally sensitive dosage forms. []

- Co-crosslinked Scleroglucan/Gellan: Calcium-sensitive delivery systems. []

- Scleroglucan/Borate Hydrogels: Unique hydrogel networks for controlled drug release. []

Q10: How does scleroglucan contribute to enhanced oil recovery?

A10: In EOR, scleroglucan acts as a thickening agent, improving water sweep efficiency in oil reservoirs. Its high viscosity at low concentrations allows for efficient displacement of oil, even under harsh conditions of high temperature and salinity. [, , , ]

Q11: How do modifications to the scleroglucan structure affect its properties?

A11: Structural modifications can significantly alter scleroglucan's behavior.

- Sonication: Reduces molecular weight, affecting gelation kinetics and borate-induced gel properties. []

- Oxidation and Carboxylation: Introduces charged groups, altering solubility, flexibility, and potential for interactions with other molecules. [, ]

- Degree of Substitution: The extent of side-chain modification (e.g., carboxymethylation) influences viscosity, thermal stability, and rheological properties. []

Q12: How does the drying process affect scleroglucan's hydration capacity?

A12: Drying methods significantly impact scleroglucan's rehydration and dissolution rate. Dehydration by successive pressure drops (DDS) improves hydration capacity compared to conventional hot air and vacuum drying. [] This process enhances water diffusion during hydration by creating specific structural features. []

Q13: What are the future research directions for scleroglucan?

A13: Research on scleroglucan continues to explore:

- Metabolic Engineering: Optimizing scleroglucan production by modifying the fermentation process and exploring alternative substrates. [, , ]

- Molecular Weight Control: Developing methods to control molecular weight during fermentation and post-production modification for specific applications. [, , ]

- Novel Derivatives: Synthesizing new scleroglucan derivatives with tailored properties, enhancing its functionality in diverse fields. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。